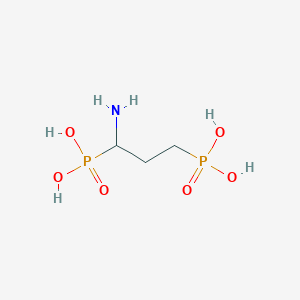
(1-Aminopropane-1,3-diyl)bis(phosphonic acid)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Aminopropane-1,3-diyl)bis(phosphonic acid): is a chemical compound with the molecular formula C3H11NO6P2 . It is a member of the bisphosphonate family, which is known for its applications in various fields such as medicine, industry, and scientific research. This compound is characterized by the presence of two phosphonic acid groups attached to a central aminopropane chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Aminopropane-1,3-diyl)bis(phosphonic acid) typically involves the reaction of aminopropane with phosphorous acid and formaldehyde under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired product. The reaction can be represented as follows:
NH2CH2CH2CH2NH2+2H3PO3+2CH2O→(1-Aminopropane-1,3-diyl)bis(phosphonic acid)+2H2O
Industrial Production Methods: Industrial production of (1-Aminopropane-1,3-diyl)bis(phosphonic acid) follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters such as temperature, pH, and concentration of reactants to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: (1-Aminopropane-1,3-diyl)bis(phosphonic acid) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid groups to phosphine oxides.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Formation of phosphonic acid derivatives.
Reduction: Formation of phosphine oxides.
Substitution: Formation of substituted aminopropane derivatives.
Scientific Research Applications
Chemistry: In chemistry, (1-Aminopropane-1,3-diyl)bis(phosphonic acid) is used as a ligand in coordination chemistry and as a precursor for the synthesis of various organophosphorus compounds.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of enzymes involved in bone resorption.
Medicine: In medicine, (1-Aminopropane-1,3-diyl)bis(phosphonic acid) is explored for its potential use in the treatment of bone-related disorders such as osteoporosis and Paget’s disease. It acts by inhibiting osteoclast-mediated bone resorption.
Industry: In industrial applications, this compound is used as a scale inhibitor in water treatment processes and as a corrosion inhibitor in various industrial systems.
Mechanism of Action
The mechanism of action of (1-Aminopropane-1,3-diyl)bis(phosphonic acid) involves its interaction with enzymes and proteins that contain metal ions. The phosphonic acid groups chelate metal ions, thereby inhibiting the activity of enzymes such as farnesyl pyrophosphate synthase, which is involved in bone resorption. This inhibition leads to a decrease in osteoclast activity and a reduction in bone resorption.
Comparison with Similar Compounds
Etidronic acid:
Pamidronic acid:
Uniqueness: (1-Aminopropane-1,3-diyl)bis(phosphonic acid) is unique due to its specific structure, which allows it to interact with a different set of molecular targets compared to other bisphosphonates. Its ability to chelate metal ions and inhibit specific enzymes makes it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
79566-02-2 |
|---|---|
Molecular Formula |
C3H11NO6P2 |
Molecular Weight |
219.07 g/mol |
IUPAC Name |
(1-amino-3-phosphonopropyl)phosphonic acid |
InChI |
InChI=1S/C3H11NO6P2/c4-3(12(8,9)10)1-2-11(5,6)7/h3H,1-2,4H2,(H2,5,6,7)(H2,8,9,10) |
InChI Key |
PVZPGDPYDZKSBK-UHFFFAOYSA-N |
Canonical SMILES |
C(CP(=O)(O)O)C(N)P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


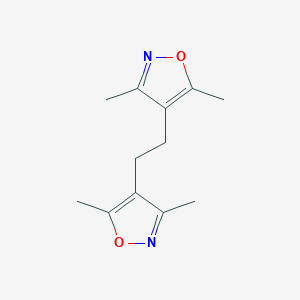
![1,2,3,4,5,6-Hexahydrocyclopenta[b]pyrrole](/img/structure/B14443705.png)
![2-[2-(Dimethylamino)ethoxy]hexadecanoic acid;hydrochloride](/img/structure/B14443717.png)
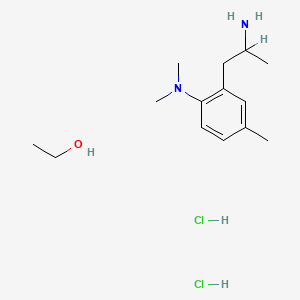
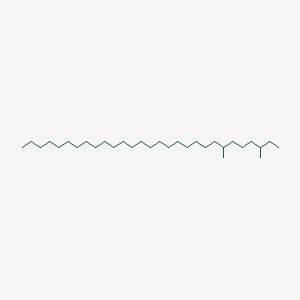
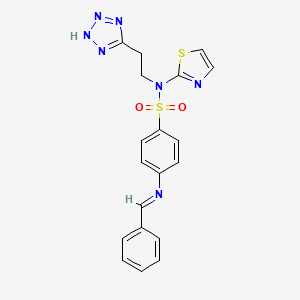
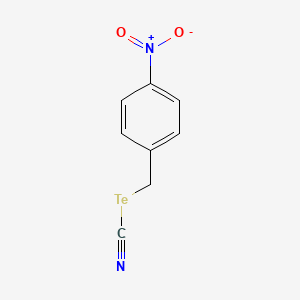

![2-[[(E)-2-(2-aminoethoxy)ethenyl]amino]acetic acid](/img/structure/B14443755.png)
![2,2-Bis(methylsulfanyl)bicyclo[3.2.1]octan-3-one](/img/structure/B14443759.png)

![[(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-10,13-dimethyl-3-oxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,3'-oxirane]-2'-yl]methyl acetate](/img/structure/B14443776.png)


